1-[(2-Chlorophenyl)methyl]-2-(methoxymethyl)benzimidazole
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Overview
Description
1-[(2-Chlorophenyl)methyl]-2-(methoxymethyl)benzimidazole is an organic compound belonging to the benzimidazole class. Benzimidazoles are heterocyclic aromatic organic compounds that play a significant role in medicinal chemistry due to their diverse biological activities. This particular compound features a benzimidazole core with a 2-chlorophenylmethyl and a methoxymethyl substituent, which may contribute to its unique chemical and biological properties.
Mechanism of Action
Target of Action
For instance, a structurally similar compound, 7-(aminomethyl)-6-(2-chlorophenyl)-1-methyl-1H-benzimidazole-5-carbonitrile, has been reported to target Dipeptidyl peptidase 4 .
Mode of Action
Benzimidazoles typically interact with their targets by forming hydrogen bonds and aromatic interactions, which can lead to changes in the target’s function .
Biochemical Pathways
For instance, they can inhibit enzymes, disrupt protein synthesis, or interfere with cell division .
Pharmacokinetics
The pharmacokinetic properties of benzimidazole derivatives can vary widely depending on their chemical structure .
Result of Action
The effects of benzimidazole derivatives can range from antimicrobial activity to anticancer effects, depending on their target and mode of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of benzimidazole derivatives . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Chlorophenyl)methyl]-2-(methoxymethyl)benzimidazole typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones. One common method includes the reaction of o-phenylenediamine with 2-chlorobenzyl chloride in the presence of a base, followed by methylation using dimethyl sulfate or methyl iodide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Chlorophenyl)methyl]-2-(methoxymethyl)benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of benzimidazole derivatives with oxidized side chains.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
1-[(2-Chlorophenyl)methyl]-2-(methoxymethyl)benzimidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a corrosion inhibitor.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-Chlorobenzimidazole: Similar structure but lacks the methoxymethyl group.
2-Methylbenzimidazole: Similar structure but lacks the chlorophenyl group.
Uniqueness
1-[(2-Chlorophenyl)methyl]-2-(methoxymethyl)benzimidazole is unique due to the presence of both the 2-chlorophenyl and methoxymethyl groups, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives .
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-2-(methoxymethyl)benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c1-20-11-16-18-14-8-4-5-9-15(14)19(16)10-12-6-2-3-7-13(12)17/h2-9H,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPQEZCJGMTSAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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